[1-(Adamantan-2-yl)ethyl](methyl)amine
Description
1-(Adamantan-2-yl)ethylamine is a secondary amine featuring an adamantane scaffold substituted at the 2-position with an ethyl group bearing a methylamine moiety. For example, adamantane derivatives are often prepared using organolithium reagents (e.g., n-BuLi) to functionalize the adamantane core . The compound’s molecular formula is inferred as C₁₃H₂₃N (molecular weight ~193.33 g/mol), with structural similarities to 1-(adamantan-2-yl)-2-propanamine (CAS 74158-14-8) . Its adamantane backbone confers high lipophilicity and metabolic stability, properties common to this class of molecules.
Properties
Molecular Formula |
C13H23N |
|---|---|
Molecular Weight |
193.33 g/mol |
IUPAC Name |
1-(2-adamantyl)-N-methylethanamine |
InChI |
InChI=1S/C13H23N/c1-8(14-2)13-11-4-9-3-10(6-11)7-12(13)5-9/h8-14H,3-7H2,1-2H3 |
InChI Key |
KYFBJODZLRBIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-2-yl)ethylamine typically involves the alkylation of adamantane derivatives. One common method is the reaction of adamantan-2-ylmethanol with methylamine under acidic conditions to form the desired amine . Another approach involves the reductive amination of adamantan-2-one with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of 1-(Adamantan-2-yl)ethylamine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(Adamantan-2-yl)ethylamine can undergo oxidation reactions to form corresponding oxides or ketones.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products:
Oxidation: Formation of adamantan-2-one derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted adamantane derivatives.
Scientific Research Applications
Chemistry: 1-(Adamantan-2-yl)ethylamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design, particularly for antiviral and anticancer agents .
Medicine: The compound’s unique structure makes it a candidate for developing new therapeutic agents, including antiviral drugs and neuroprotective agents .
Industry: In the industrial sector, 1-(Adamantan-2-yl)ethylamine is used in the synthesis of advanced materials, such as high-performance polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 1-(Adamantan-2-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides a rigid and stable framework that can enhance binding affinity and selectivity . The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(Adamantan-2-yl)ethylamine with key adamantane-based analogues:
| Compound Name | Structural Features | Molecular Weight (g/mol) | Key Physicochemical Properties | Reference |
|---|---|---|---|---|
| 1-(Adamantan-2-yl)ethylamine | Ethyl-methylamine at adamantan-2-yl | 193.33 (estimated) | High lipophilicity (LogP ~3.5) | |
| 1-[1-(Adamantan-1-yl)ethyl]-3-phenylselenourea | Adamantane-ethyl linked to selenourea | ~400 (estimated) | Melting point: 141–203°C; IR C=Se stretch | |
| 1-Adamantyl-3-phenylurea | Urea linkage to adamantane | ~286 (varies by substituent) | Hydrogen-bonding capacity; anti-tuberculosis activity | |
| Memantine Related Compound A | Dimethyl adamantane amine | 164.29 | Neurological applications (e.g., NMDA receptor antagonism) | |
| 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | Ether linkage to adamantane | 223.35 | Lower basicity due to ether oxygen; XLogP3 = 2.4 |
Key Observations:
- Lipophilicity : The methylamine substituent in the target compound enhances lipophilicity compared to ether-linked analogues (e.g., 2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine) . This property may improve blood-brain barrier penetration, akin to memantine derivatives .
- Steric Effects : The ethyl-methylamine chain at the adamantan-2-yl position introduces steric bulk, which may influence receptor binding compared to smaller substituents like dimethylamine in memantine .
Anti-Inflammatory Activity
Selenourea derivatives such as 1-[1-(Adamantan-1-yl)ethyl]-3-phenylselenourea exhibit potent soluble epoxide hydrolase (sEH) inhibition, attributed to the adamantane moiety’s hydrophobic interactions with enzyme pockets . While the target compound lacks the selenourea group, its adamantane core may similarly enhance binding to hydrophobic enzyme regions, though further studies are needed.
Anti-Tuberculosis Activity
1-Adamantyl-3-phenylurea derivatives demonstrate anti-tuberculosis activity, with crystal structures revealing hydrogen-bonding networks critical for target engagement . The absence of a urea group in the target compound likely precludes this mechanism but highlights the versatility of adamantane in drug design.
Biological Activity
1-(Adamantan-2-yl)ethylamine is a compound that incorporates the adamantane structure, known for its unique three-dimensional framework, which enhances the biological activity of various derivatives. This article explores the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structure and Characteristics
The molecular structure of 1-(Adamantan-2-yl)ethylamine features an adamantane core, which contributes to its lipophilicity and steric hindrance. These properties are crucial for enhancing the compound's interaction with biological targets.
The biological activity of 1-(Adamantan-2-yl)ethylamine primarily arises from its interaction with specific receptors and enzymes. The adamantane moiety is known to modulate various biological pathways, including:
- Antiviral Activity : Compounds containing the adamantane structure have been shown to inhibit viral replication by interfering with viral proteins .
- Antimicrobial Effects : Research indicates that derivatives of adamantane exhibit significant antimicrobial properties against various pathogens .
- Central Nervous System (CNS) Effects : Adamantane derivatives are also investigated for their potential in treating neurological disorders due to their ability to interact with sigma receptors, which play a role in pain modulation and neuroprotection .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 1-(Adamantan-2-yl)ethylamine and its derivatives:
Case Studies
- Antiviral Properties : A study highlighted the effectiveness of adamantane derivatives in inhibiting influenza virus replication. The mechanism involved blocking the M2 ion channel, essential for viral uncoating, demonstrating a significant reduction in viral load in treated models .
- Antimicrobial Activity : In vitro studies have shown that compounds derived from adamantane exhibit potent antimicrobial activity against resistant strains of bacteria. For instance, a series of synthesized compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- CNS Applications : Research into the binding affinity of adamantane derivatives for sigma receptors revealed potential applications in treating anxiety and depression. One compound exhibited a Ki value of 7.2 nM for σ1R, suggesting strong binding capability and potential therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
